molecular formula C12H8Cl2O2S B033224 4,4'-Dichlorodiphenyl sulfone CAS No. 80-07-9

4,4'-Dichlorodiphenyl sulfone

Cat. No.: B033224
CAS No.: 80-07-9
M. Wt: 287.2 g/mol
InChI Key: GPAPPPVRLPGFEQ-UHFFFAOYSA-N
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Description

4,4’-Dichlorodiphenyl sulfone is an organic compound with the chemical formula C12H8Cl2O2S. It is classified as a sulfone and is characterized by two benzene rings connected by a sulfone group (-SO2-) with chlorine atoms attached to the para positions of each benzene ring. This white crystalline solid is primarily used as a precursor to high-performance polymers that are rigid and temperature-resistant, such as polyethersulfones and polysulfones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dichlorodiphenyl sulfone can be synthesized through several methods:

    Sulfonation of Chlorobenzene: This method involves the reaction of chlorobenzene with sulfur trioxide in the presence of sulfuric acid.

    Chlorination of Diphenylsulfone: Another method involves the chlorination of diphenylsulfone using chlorine gas.

Industrial Production Methods: In industrial settings, the production of 4,4’-Dichlorodiphenyl sulfone often involves the use of moisture-absorbing agents such as phosphorus pentoxide to enhance the yield and purity of the product. Optimal synthesis conditions include a temperature of 70°C, a phosphorus pentoxide concentration of 0.31 M, and a reaction time of 6 hours .

Chemical Reactions Analysis

Polymerization to Polysulfones

DCDPS is a critical monomer for synthesizing high-performance thermoplastics like polyethersulfone (PES) and polysulfone (PSU). These reactions typically involve nucleophilic aromatic substitution with diols under alkaline conditions:

nDCDPS+nBisphenol AK2CO3,NMP[ O C6H4SO2C6H4O C CH3 2C6H4]n+2nKCln\,\text{DCDPS}+n\,\text{Bisphenol A}\xrightarrow{\text{K}_2\text{CO}_3,\,\text{NMP}}\left[\text{ O C}_6\text{H}_4-\text{SO}_2-\text{C}_6\text{H}_4-\text{O C CH}_3\text{ }_2-\text{C}_6\text{H}_4\right]_n+2n\,\text{KCl}

Key Reaction Parameters:

ReagentSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (% 4,4'-isomer)Source
Bisphenol-ANMP-TolueneK2_2CO3_3190128599.6
4,4'-BiphenolNMPK2_2CO3_3160–1806–890–9598.5

Notes :

  • NMP (N-methyl-2-pyrrolidone) acts as both solvent and base activator .
  • Residual chlorobenzene must be <1% to avoid by-product formation .

Sulfonation for Proton Exchange Membranes

DCDPS undergoes electrophilic sulfonation to produce 3,3'-disulfonated derivatives (SDCDPS), critical for fuel cell membranes:

DCDPS+2H2SO4(fuming)SDCDPS+2H2O\text{DCDPS}+2\,\text{H}_2\text{SO}_4\,(\text{fuming})\rightarrow \text{SDCDPS}+2\,\text{H}_2\text{O}

Sulfonation Conditions:

Sulfonating AgentTemperature (°C)Time (h)Sulfonation PositionPurity (%)Source
30% Oleum12083,3'98.7
Fuming H2_2SO4_415063,3'99.2

Applications :

  • SDCDPS is copolymerized with DCDPS and 4,4'-biphenol to create sulfonated poly(arylene ether sulfone)s with ion-exchange capacities of 1.5–2.0 meq/g .

Amination to 4,4'-Diaminodiphenyl Sulfone (DDS)

DCDPS serves as a precursor for DDS, an antibacterial agent, via catalytic amination:

DCDPS+2NH3Cu catalystDDS+2HCl\text{DCDPS}+2\,\text{NH}_3\xrightarrow{\text{Cu catalyst}}\text{DDS}+2\,\text{HCl}

Reaction Optimization:

CatalystPressure (bar)Temperature (°C)Yield (%)Purity (%)Source
CuO/Al2_2O3_3502007895
Pd/C301808597

Challenges :

  • Residual iron(III) chloride from DCDPS synthesis can deactivate catalysts .

Nucleophilic Substitution Reactions

The electron-withdrawing sulfone group activates the chlorine atoms in DCDPS for nucleophilic displacement. Example reactions include:

Hydroxylation:

DCDPS+2NaOH4 4 Dihydroxydiphenyl sulfone+2NaCl\text{DCDPS}+2\,\text{NaOH}\rightarrow \text{4 4 Dihydroxydiphenyl sulfone}+2\,\text{NaCl}

Alkylation:

DCDPS+2CH3ONa4 4 Dimethoxydiphenyl sulfone+2NaCl\text{DCDPS}+2\,\text{CH}_3\text{ONa}\rightarrow \text{4 4 Dimethoxydiphenyl sulfone}+2\,\text{NaCl}

Reaction Efficiency:

NucleophileSolventTemperature (°C)Yield (%)By-products (%)Source
NaOHH2_2O10092<1
CH3_3ONaDMF120883

Side Reactions and By-Product Formation

Key impurities and mitigation strategies:

By-ProductCauseMitigationSource
2,4'-Dichlorodiphenyl sulfoneIncomplete isomer controlOptimize reaction temperature
Polysulfide linkagesResidual SCl2_2 in thionyl chlorideUse high-purity thionyl chloride

Industrial and Environmental Considerations

  • Scale-Up : Continuous processes achieve 74% yield with 99.6% isomer purity .
  • Toxicity : DCDPS exhibits hepatotoxicity at >300 ppm in rodents but is non-carcinogenic .
  • Market : Global demand driven by polysulfone applications, projected to reach $555.97M by 2031 .

Scientific Research Applications

Polymer Production

Overview
DCDPS serves as a precursor for the synthesis of several types of polymers, particularly polysulfones and polyethersulfones. These materials are characterized by their high thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications.

Key Polymers Derived from DCDPS

  • Polysulfones (PES) : Utilized in medical devices, membranes for water purification, and automotive components.
  • Polyethersulfones (PESU) : Employed in aerospace and electronics due to their excellent thermal and mechanical properties.
  • Polyphenylsulfones : Used in applications requiring high-temperature resistance.

Production Process
The synthesis of these polymers typically involves the reaction of DCDPS with various monomers under controlled conditions. For instance, polysulfones can be produced by polycondensation reactions involving DCDPS and bisphenol A or bisphenol S .

Pharmaceutical Applications

Intermediate for Drug Synthesis
DCDPS is an important intermediate in the production of 4,4'-diaminodiphenyl sulfone (Dapsone), a drug used to treat leprosy and dermatitis herpetiformis. The purity of DCDPS is crucial for ensuring the efficacy and safety of the resulting pharmaceutical products .

Case Study: Dapsone Production

  • Process : Dapsone is synthesized from DCDPS through a series of reduction reactions.
  • Outcome : High-purity DCDPS leads to efficient production of Dapsone, which is vital for treating bacterial infections.

Textile Industry Applications

Use as a Dye Additive
Research indicates that DCDPS may be utilized as an additive in reactive dyes within the textile industry. This application leverages its chemical properties to enhance dye performance and stability .

Case Study: Dye Performance Enhancement

  • Study Findings : Incorporation of DCDPS into dye formulations improved color fastness and resistance to washing.
  • Implications : This application demonstrates the versatility of DCDPS beyond traditional polymer synthesis.

Environmental Considerations

Toxicity and Safety Profile
While DCDPS is not classified as a carcinogen and shows low acute toxicity, it poses environmental risks due to its stability and potential bioaccumulation. It is not readily biodegradable in soil or sediment . Therefore, handling protocols must ensure minimal environmental impact during production and application.

Data Summary Table

Application AreaSpecific UseKey Benefits
Polymer ProductionSynthesis of polysulfonesHigh thermal stability
PharmaceuticalIntermediate for DapsoneEssential for effective drug synthesis
Textile IndustryDye additiveImproved dye performance
Environmental SafetyStability concernsRisk of bioaccumulation

Mechanism of Action

The primary mechanism of action of 4,4’-Dichlorodiphenyl sulfone involves its role as a monomer in polymerization reactions. The sulfone group facilitates the formation of strong, heat-resistant polymers by linking with other monomers such as bisphenols. The molecular targets in these reactions are typically the hydroxyl groups of bisphenols, which react with the sulfone group to form polysulfones .

Comparison with Similar Compounds

4,4’-Dichlorodiphenyl sulfone is unique due to its specific structure and reactivity. Similar compounds include:

Biological Activity

4,4'-Dichlorodiphenyl sulfone (DCDPS) , also known as bis(4-chlorophenyl) sulfone, is an organic compound with the formula  ClC6H4)2SO2\text{ ClC}_6\text{H}_4)_2\text{SO}_2. It is primarily utilized as a precursor in the synthesis of high-performance polymers such as polysulfones, polyethersulfones, and polyphenylsulfones, which are known for their thermal stability and mechanical strength. This article delves into the biological activity of DCDPS, exploring its effects on health, environmental impact, and relevant case studies.

DCDPS is synthesized through the sulfonation of chlorobenzene using sulfuric acid or by chlorination of diphenylsulfone. The compound appears as a white solid and is characterized by its stability under normal conditions. Its structure promotes significant applications in various fields, particularly in the production of materials for medical devices due to its biocompatibility and mechanical properties .

PropertyValue
Molecular FormulaC₁₂H₈Cl₂O₂S
Molecular Weight271.16 g/mol
Melting Point115-117 °C
SolubilityInsoluble in water
Log P (octanol-water)3.9

Toxicological Profile

DCDPS exhibits a complex toxicological profile. While it is not classified as a carcinogen and does not show reproductive toxicity in animal studies, prolonged exposure has been linked to liver effects in animals . The compound is also noted for its potential environmental hazards, being toxic to aquatic life with long-lasting effects .

Case Study: Metabolism in Rats

Research has shown that DCDPS undergoes metabolic processes in rats, leading to various metabolites that may exhibit different biological activities compared to the parent compound. A study indicated that DCDPS is lipophilic, which may influence its distribution and accumulation in biological systems .

Environmental Impact

DCDPS has been detected as an environmental contaminant, raising concerns about its persistence and bioaccumulation. Studies indicate that it can biomagnify in wildlife, particularly affecting species such as birds and seals. For instance, concentrations of bis(4-chlorophenyl) sulfone were found significantly higher in guillemots compared to their prey species .

Applications in Medical Devices

DCDPS is increasingly used in the manufacturing of medical devices due to its favorable properties. Polymers derived from DCDPS are employed in applications requiring high thermal stability and mechanical strength, such as catheters and surgical instruments. The biocompatibility of these materials is crucial for minimizing adverse reactions during medical procedures .

Table 2: Applications of DCDPS in Medical Devices

ApplicationDescription
CathetersHigh-performance materials for safe blood contact
Surgical InstrumentsDurable and heat-resistant components
Drug Delivery SystemsBiocompatible polymers for controlled release

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,4'-dichlorodiphenyl sulfone, and how are they experimentally determined?

The compound (C₁₂H₈Cl₂O₂S, MW 287.16) exhibits a melting point of 143–151°C , boiling point of ~420°C at 760 mmHg , and density of 1.4 g/cm³ . Key characterization methods include:

  • Gas Chromatography (GC) for purity assessment (>98% purity thresholds) .
  • Differential Scanning Calorimetry (DSC) for precise melting point determination .
  • UV-Vis Spectroscopy to confirm monomer purity in polymer synthesis .
  • Osmotic Pressure Measurements to determine molecular weight in polysulfone resins (e.g., minimum Mn of 15,000–26,000) .

Q. What synthetic routes are commonly used to produce this compound with high regioselectivity?

A low-temperature method using halobenzene, fluorinated anhydrides, and acids achieves high regioselectivity without toxic reagents. For example:

  • Reacting 4-chlorobenzene with sulfuryl chloride in the presence of HF or triflic acid yields >98% regioselective product .
  • Polymer-grade synthesis involves coupling 4,4’-biphenol with dichlorodiphenyl sulfone under vacuum at 110°C to ensure anhydrous conditions .

Q. How can researchers ensure the stability and purity of this compound during storage?

  • Store in airtight containers at 1–10°C to prevent hydrolysis or thermal degradation .
  • Monitor purity via GC-MS to detect impurities like chlorinated byproducts (e.g., 4-chlorophenyl derivatives) .

Advanced Research Questions

Q. How does this compound contribute to the synthesis of polysulfone polymers, and what are the critical reaction parameters?

As a monomer in polysulfone resins , it reacts with bisphenols (e.g., 4,4’-isopropylidenediphenol) via nucleophilic aromatic substitution . Key parameters:

  • Stoichiometric control to minimize oligomer formation .
  • Molecular weight optimization (Mn >26,000) using osmotic pressure measurements in dimethylformamide .
  • Thermal stability up to 300°C, critical for aerospace composites .

Q. What challenges arise in using this compound for proton exchange membranes (PEMs), and how are they addressed?

In sulfonated PEMs , challenges include:

  • Water transport management : Blend with 3,3’-disulfonated-4,4’-dichlorodiphenyl sulfone (SDCDPS) to balance conductivity (target: 0.1 S/cm) and mechanical stability .
  • Oxidative degradation : Use radical scavengers (e.g., cerium oxide nanoparticles) to enhance membrane lifespan under fuel cell conditions .

Q. How is this compound utilized in quantum dot surface functionalization?

As a capping agent , it modifies CdSe quantum dots via sulfone group coordination. Methodology:

  • Hot-injection synthesis : Introduce the compound during nanoparticle growth to stabilize surfaces and reduce aggregation .
  • Post-synthetic ligand exchange to improve colloidal stability in organic solvents .

Q. What analytical techniques are employed to study the thermodynamic properties of this compound?

  • Heat Capacity Measurements : Calorimetric studies in the 100–500 K range to calculate entropy (S°) and enthalpy (H°) .
  • Enthalpy of Mixing : Assessed with chloroform via adiabatic calorimetry to model solubility parameters .

Q. How do impurities in this compound impact its performance in polymer applications?

Trace 4,4’-dihydroxydiphenyl sulfone (from incomplete chlorination) can:

  • Reduce polymer molecular weight by terminating chain growth .
  • Mitigation : Purify via recrystallization in toluene/ethanol or column chromatography .

Q. What role does this compound play in synthesizing flame-retardant polyimides?

Incorporated as a sulfone segment in polyimide backbones, it enhances:

  • Thermal stability : Decomposition onset >400°C .
  • Flame resistance : LOI (Limiting Oxygen Index) >30% due to sulfur-mediated char formation .

Q. How can researchers resolve contradictions in reported melting points (143–151°C vs. 148–151°C)?

Discrepancies arise from purity gradients or polymorphism . Best practices:

  • Standardize DSC protocols (heating rate 10°C/min under N₂) .
  • Compare with certified reference materials (e.g., Thermo Scientific, >99% purity) .

Properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfonylbenzene
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InChI

InChI=1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
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InChI Key

GPAPPPVRLPGFEQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C12H8Cl2O2S
Record name 4,4'-DICHLORODIPHENYL SULFONE
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DSSTOX Substance ID

DTXSID9024986
Record name 4,4'-Dichlorodiphenyl sulfone
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Molecular Weight

287.2 g/mol
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Physical Description

Crystals or off-white powder. (NTP, 1992), Dry Powder; Other Solid, White or off-white solid; [HSDB] Off-white or tan powder; [MSDSonline]
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Boiling Point

Sublimes (NTP, 1992), 250 °C at 10 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol and chloroform., Slightly soluble in water
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Vapor Pressure

0.00000081 [mmHg], 8.1X10-7mm Hg at 25 °C /Estimated/
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Color/Form

Crystals, White crystalline needles (crystalline grade); off-white crystalline needles (polymer grade)

CAS No.

80-07-9
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

293 to 298 °F (NTP, 1992), 147.9 °C
Record name 4,4'-DICHLORODIPHENYL SULFONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20154
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 4,4'-DICHLORODIPHENYL SULFONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A 211 g (1.1 moles) quantity of 4-chlorobenzenesulfonic acid was added to 112 g (1 mole) of chlorobenzene and the mixture was cooled with water while 123 g (1.1 moles) of chlorosulfonic acid was added to the mixture at about 10° to about 20° C. over a period of 1 hour. After the addition, the reaction mixture was stirred for 3 hours while being maintained at 20° to 30° C. The hydrochloric acid gas evolved during the reaction was continuously removed from the reaction system. After the termination of the reaction, about 400 ml of water was added to the reaction mixture and 11.2 g (0.1 mole) of the unreacted chlorobenzene was recovered by distillation. The separation of the precipitate formed gave 77 g of 4,4'-dichlorodiphenylsulfone in a yield of 60% (based on the amount of the aromatic hydrocarbon as consumed, the same hereinafter). M.P. 148.5° to 149.5° C. Purity of 99.8% (according to liquid chromatography, the same hereinafter).
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112 g
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11.2 g
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123 g
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Synthesis routes and methods II

Procedure details

To 112 g (1 mole) of chlorobenzene was added 123 g (1.1 moles) of chlorosulfonic acid at 10° to 20° C. After the addition, while being maintained at 20° to 30° C., the mixture was stirred for 3 hours to complete the reaction. A 0.1 mole quantity of the unreacted chlorobenzene was recovered in the same manner as in Example 1 and 32 g of 4,4'-dichlorodiphenylsulfone was obtained in 25% yield. M.P. 148.5° to 149.5° C. Purity of 99.8%.
Quantity
112 g
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123 g
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Synthesis routes and methods III

Procedure details

A vertical glass tube having a length of 90 cm and a diameter of 4 cm was packed with glass balls and heated at 70° C. 225 g (2.0 moles) of chlorobenzene, 126 g (1.0 mole) of dimethyl sulfate and 160 g (2.0 moles) of sulfur trioxide were simultaneously fed, dropwise, to the top of the tube at approximately the same rates over 30 minutes. Contrary to the procedure adopted in Example 1, the effluent reaction mixture was not immediately precipitated in dilute sulfuric acid but was continuously recycled to the packed column at a pump rate of 2 l/h. Once all of the starting components had been fed to the reactor, recycling was continued at the same rate for a further half-hour, after which the effluent reaction mixture was precipitated in 1 liter of 5% sulfuric acid. Purification was carried out as described in Example 1 to give 261 g (91%) of bis(4-chlorophenyl) sulfone of 97% purity.
Quantity
225 g
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126 g
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160 g
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Synthesis routes and methods IV

Procedure details

When the components are passed once through the reactor at a rate giving a residence time of from 1 to 3 minutes, the conversion rate is 57%. This can be increased to 91% conversion by continuously pumping the effluent reaction mixture back to the fixed bed of the reactor to give an average residence time of approximately 15 minutes. No advantage is gained, we have found, by first converting sulfur trioxide and dimethyl sulfate to reactive dimethyl pyrosulfate and then reacting the latter with chlorobenzene. Precipitating the product in chlorobenzene instead of aqueous sulfuric acid gives bis(4-chlorophenyl) sulfone having a purity of >99.5%.
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Synthesis routes and methods V

Procedure details

passing the recovered unreacted p-chlorobenzene sulfonic acid into a reaction zone while passing monochlorobenzene countercurrent to the p-chlorobenzene sulfonic acid thereby forming additional 4,4'-dichlorodiphenyl sulfone.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4,4'-Dichlorodiphenyl sulfone
4,4'-Dichlorodiphenyl sulfone
4,4'-Dichlorodiphenyl sulfone
4,4'-Dichlorodiphenyl sulfone
4,4'-Dichlorodiphenyl sulfone
4,4'-Dichlorodiphenyl sulfone

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